2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide
CAS No.: 1040681-21-7
Cat. No.: VC11955689
Molecular Formula: C26H26N4O5
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040681-21-7 |
|---|---|
| Molecular Formula | C26H26N4O5 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | 2-[4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
| Standard InChI | InChI=1S/C26H26N4O5/c1-2-13-27-23(31)15-18-9-11-19(12-10-18)30-25(33)21-7-3-4-8-22(21)29(26(30)34)17-24(32)28-16-20-6-5-14-35-20/h3-12,14H,2,13,15-17H2,1H3,(H,27,31)(H,28,32) |
| Standard InChI Key | NJMMMCJAZWCEMR-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
| Canonical SMILES | CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Introduction
The compound 2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with potential applications in pharmaceutical research. It features a quinazoline core, which is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds. The quinazoline ring system is known for its versatility in drug design, often being part of molecules with anticancer, antiviral, and antibacterial properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the quinazoline core, introduction of the propylcarbamoyl group, and attachment of the furan-2-ylmethyl moiety. Detailed synthesis protocols would involve specific conditions and reagents to ensure high purity and yield.
Biological Activity
While specific biological activity data for this exact compound is not readily available, compounds with similar quinazoline structures have shown promise in various therapeutic areas. For instance, quinazolines have been explored for their anticancer, antiviral, and antibacterial properties. The presence of a propylcarbamoyl group and a furan-2-ylmethyl moiety could influence its interaction with biological targets, potentially enhancing its therapeutic potential.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This would involve assessing its activity against various disease targets and exploring modifications to enhance its efficacy and safety profile.
| Potential Research Directions | Description |
|---|---|
| Synthesis Optimization | Improving yield and purity |
| Biological Evaluation | Assessing activity against disease targets |
| SAR Analysis | Modifying the structure to enhance efficacy and safety |
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